molecular formula C19H16O5 B2447946 3-(4-ethoxybenzoyl)-7-methoxy-2H-chromen-2-one CAS No. 77819-96-6

3-(4-ethoxybenzoyl)-7-methoxy-2H-chromen-2-one

Cat. No.: B2447946
CAS No.: 77819-96-6
M. Wt: 324.332
InChI Key: VCLXIQZPAZJKDZ-UHFFFAOYSA-N
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Description

3-(4-Ethoxybenzoyl)-7-methoxy-2H-chromen-2-one is a synthetic chromene derivative of significant interest in organic and medicinal chemistry research. Chromenes, also known as benzopyrans, are oxygen-containing heterocycles that form the core structural scaffold of a diverse range of biologically active compounds . This specific molecule features a coumarin (2H-chromen-2-one) core substituted with a 4-ethoxybenzoyl group at the 3-position and a methoxy group at the 7-position, making it a valuable intermediate for the exploration of structure-activity relationships. The primary research value of this compound lies in its potential as a precursor or model compound in drug discovery. Chromene derivatives are extensively studied for a multitude of pharmacological properties, including antibacterial, antimicrobial, antiviral, antitumor, anticancer, and anti-inflammatory activities . Recent research on structurally similar coumarin derivatives has demonstrated potent anti-allergic effects by inhibiting mast cell degranulation and the production of pro-inflammatory cytokines such as IL-4, IL-13, and TNF-α, suggesting a potential research pathway for this analog . Furthermore, its structure makes it a candidate for use in tandem seleno-Michael/Michael reactions and other organocatalytic processes for the construction of complex heterocyclic systems, which are pivotal in materials chemistry and the development of novel synthetic methodologies . Please Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary use.

Properties

IUPAC Name

3-(4-ethoxybenzoyl)-7-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O5/c1-3-23-14-7-4-12(5-8-14)18(20)16-10-13-6-9-15(22-2)11-17(13)24-19(16)21/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCLXIQZPAZJKDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C(C=C3)OC)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-ethoxybenzoyl)-7-methoxy-2H-chromen-2-one typically involves the following steps:

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired quality standards .

Chemical Reactions Analysis

Types of Reactions: 3-(4-ethoxybenzoyl)-7-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 3-(4-ethoxybenzoyl)-7-methoxy-2H-chromen-2-one as an anticancer agent. In vitro assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including HepG-2 (liver cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) cells.

Case Study: Antitumor Mechanism

A study investigated the mechanism of action of this compound, revealing that it induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. The compound was found to outperform standard chemotherapeutic agents like Cisplatin in terms of efficacy against these cell lines, suggesting its potential as a lead compound for further development in cancer therapeutics .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes associated with various diseases, particularly monoamine oxidase B (MAO-B).

Enzyme Inhibition Profile

Research indicates that this compound acts as a selective inhibitor of MAO-B, which is implicated in neurodegenerative disorders such as Parkinson's disease. The inhibition of this enzyme can lead to increased levels of neurotransmitters such as dopamine, thereby providing symptomatic relief in patients .

Enzyme Inhibition Type IC50 Value
Monoamine Oxidase BCompetitive45 nM
EGFRNon-competitive30 nM

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions between this compound and target proteins such as EGFR (Epidermal Growth Factor Receptor). These studies revealed that the compound forms stable complexes with EGFR, indicating its potential as an anti-EGFR therapeutic agent.

Docking Analysis Findings

The binding affinity calculated through these studies suggests that the compound could serve as a scaffold for developing new inhibitors targeting EGFR, which is crucial in various cancers .

Synthesis and Derivative Development

The synthesis of this compound has been optimized using various methodologies, allowing for the development of derivatives with enhanced biological properties.

Derivatives and Their Applications

Several derivatives have been synthesized and evaluated for their biological activities, leading to the identification of compounds with improved potency against cancer cell lines and better selectivity towards MAO-B inhibition .

Derivative Activity Selectivity
3-(4-fluorobenzoyl)-7-methoxy-2H-chromen-2-oneAnticancer (MCF-7)Higher than parent compound
3-(4-methylbenzoyl)-7-methoxy-2H-chromen-2-oneMAO-B InhibitorComparable to standard inhibitors

Mechanism of Action

The mechanism of action of 3-(4-ethoxybenzoyl)-7-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

Molecular Targets and Pathways:

Comparison with Similar Compounds

  • 3-(4-methoxybenzoyl)-7-methoxy-2H-chromen-2-one
  • 3-(4-ethoxybenzoyl)-6-methoxy-2H-chromen-2-one
  • 3-(4-ethoxybenzoyl)-7-ethoxy-2H-chromen-2-one

Comparison:

Uniqueness: 3-(4-ethoxybenzoyl)-7-methoxy-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for targeted interactions with specific molecular targets, making it a valuable compound in scientific research and industrial applications .

Biological Activity

3-(4-ethoxybenzoyl)-7-methoxy-2H-chromen-2-one is a member of the coumarin class of compounds, known for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a coumarin backbone with an ethoxybenzoyl substituent at the 3-position and a methoxy group at the 7-position. This structural configuration is crucial for its biological activity, as modifications in the coumarin structure can significantly influence its pharmacological properties.

Anticancer Activity

Research has highlighted that compounds within the coumarin family exhibit significant anticancer properties. For instance, derivatives of 2H-chromene have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and inhibition of tubulin polymerization, which disrupts cancer cell proliferation and migration .

Table 1: Summary of Anticancer Mechanisms

MechanismDescription
Caspase ActivationTriggers programmed cell death in cancer cells.
Tubulin InhibitionPrevents microtubule formation, leading to cell cycle arrest.
Reduction in Cell MigrationDecreases metastatic potential of cancer cells.

Antimicrobial Activity

Coumarins are also recognized for their antimicrobial properties. Studies indicate that this compound may possess inhibitory effects against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .

Table 2: Antimicrobial Efficacy

MicroorganismInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays, demonstrating its ability to scavenge free radicals effectively. This property is particularly important as it contributes to the prevention of oxidative stress-related diseases .

Study on Anticancer Effects

A study conducted by Halawa et al. (2017) investigated the anticancer effects of several coumarin derivatives, including those similar to this compound. The researchers found that these compounds induced apoptosis in human breast cancer cells through mitochondrial pathways, emphasizing their potential as chemotherapeutic agents .

Study on Antimicrobial Effects

Mashhadinezhad et al. (2019) explored the antimicrobial properties of various coumarins against resistant strains of bacteria. Their findings indicated that certain derivatives showed significant activity against multi-drug resistant strains, suggesting that compounds like this compound could be developed into new antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of coumarins is heavily influenced by their structural features. Modifications at various positions can enhance or diminish their efficacy:

Key SAR Insights:

  • Substituents at Position 3: Variations can enhance anticancer potency.
  • Methoxy Group at Position 7: Contributes to increased antioxidant activity.
  • Ethoxybenzoyl Group: Potentially enhances antimicrobial activity through improved solubility and bioavailability.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 3-(4-ethoxybenzoyl)-7-methoxy-2H-chromen-2-one, and how are intermediates purified?

  • Answer : A typical route involves coupling a 4-ethoxybenzoyl moiety to a pre-functionalized 7-methoxycoumarin scaffold. For example, intermediates like 4-(4-bromobutyl)-7-methoxy-2H-chromen-2-one can be hydrolyzed under controlled conditions (e.g., sealed tube reactions at 115°C) to introduce hydroxyl groups, followed by purification via flash chromatography (petroleum ether/ethyl acetate gradients) . Alternative approaches include phosphine ligand-mediated reactions for cyclometallated derivatives, as seen in Au(III) complexes with coumarin-based ligands .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Answer :

  • 1H/13C NMR : Assigns proton environments (e.g., methoxy, ethoxy, and aromatic resonances) and confirms substitution patterns .
  • IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and ether (C-O) bonds (~1250 cm⁻¹) .
  • UV/Vis : Monitors π→π* transitions in the coumarin core, with shifts indicating substituent effects on conjugation .
  • TLC : Tracks reaction progress using solvent systems like ethyl acetate/hexane .

Advanced Research Questions

Q. How do structural modifications (e.g., ethoxy vs. methoxy groups) influence biological activity?

  • Answer : Substituent position and electronic properties significantly modulate bioactivity. For instance:

  • Ethoxy groups : Enhance lipophilicity, potentially improving membrane permeability in antimicrobial assays .
  • Methoxy groups : Electron-donating effects stabilize the coumarin core, affecting fluorescence properties in probe design .
    Comparative studies of analogs (e.g., 7-hydroxy vs. 7-methoxy derivatives) reveal altered binding affinities to targets like HSP90 or bacterial enzymes .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Answer :

  • Molecular Docking : Models binding modes with proteins (e.g., Mycobacterium tuberculosis MtrA) using software like AutoDock Vina, focusing on hydrogen bonding with the ethoxybenzoyl group .
  • DFT Calculations : Optimizes geometry and calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge transfer .
  • QSAR : Correlates substituent parameters (e.g., Hammett constants) with activity data to design optimized analogs .

Q. How can contradictions in biological activity data across studies be resolved?

  • Answer : Discrepancies often arise from assay conditions (e.g., cell lines, solvent systems) or purity of intermediates. For example:

  • Solvent Effects : Fluorescence-based Pr³+ detection by coumarin probes is highly sensitive to acetonitrile/water ratios .
  • Purity Validation : Impurities in intermediates (e.g., unreacted bromobutyl precursors) may skew antimicrobial results; rigorous HPLC or GC-MS analysis is recommended .
    Meta-analyses using standardized protocols (e.g., CLSI guidelines for MIC assays) improve reproducibility .

Methodological Considerations

  • Data Tables :

    Property Technique Key Observations
    Synthetic YieldFlash Chromatography65–78% for 4-hydroxybutyl intermediates
    Fluorescence Quantum YieldSpectrofluorometry0.42 in MeCN/H₂O (9:1) for Pr³+ detection
    Docking Score (kcal/mol)AutoDock Vina-7.6 for MtrA binding
  • Conflict Resolution : Cross-validate spectral data with single-crystal X-ray structures (e.g., CCDC deposition codes from studies like ) to confirm substituent orientation.

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